2,8-Dicloro-1,5-naftiridina

Descripción general

Descripción

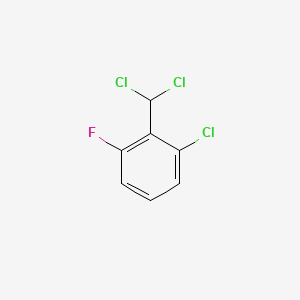

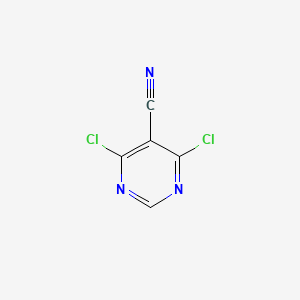

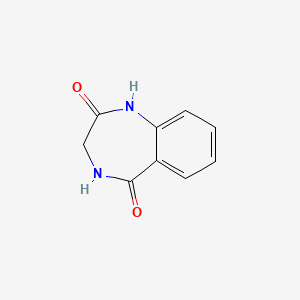

2,8-Dichloro-1,5-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of quinoline or isoquinoline. The presence of chlorine atoms in the 2 and 8 positions of the naphthyridine ring system adds to the reactivity of this compound, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves palladium-catalyzed reactions, as seen in the amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines to yield diamido-naphthyridines with good functional-group tolerance . Another approach to synthesizing naphthyridine derivatives includes the Vilsmeier-Haack type reaction route, which was used to synthesize 2-chloro-3-formyl-1,8-naphthyridine and its novel derivatives . Additionally, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize 1,8-naphthyridin-5-one derivatives .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be complex, with the potential for various substituents to be added to the core structure. For instance, the structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion with nitrogen and oxygen atoms from naphthyridine ligands and chloride ions . The planarity and dihedral angles of the naphthyridine rings are also of interest, as seen in the almost planar structure of 2,7-dimethyl-1,8-naphthyridine .

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions, including reactions with nucleophiles leading to mono- and di-amino-substituted derivatives . The reactivity of chlorine atoms in these compounds is a key factor in their chemical behavior. Additionally, reactions with aldehydes have yielded novel naphthyridine derivatives with red-fluorescence emissions and two-photon absorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. For example, the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of a novel heteroannulated chromone derivative were studied using DFT calculations and spectroscopic methods . The hydrogen-bonding interactions and deprotonation sensing mechanisms of certain derivatives towards fluoride ions have been investigated through spectroscopic methods and DFT calculations .

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de 1,5-naftiridina, incluido “2,8-Dicloro-1,5-naftiridina”, tienen una importancia significativa en el campo de la química medicinal porque muchos de ellos exhiben una gran variedad de actividades biológicas .

Síntesis y Reactividad

La síntesis y reactividad de los derivados de 1,5-naftiridina se han estudiado ampliamente. Estos compuestos pueden reaccionar con reactivos electrófilos o nucleófilos, sufrir oxidaciones, reducciones, reacciones de acoplamiento cruzado y modificaciones de cadenas laterales .

Formación de Complejos Metálicos

Los derivados de 1,5-naftiridina pueden formar complejos metálicos. Estos complejos se han estudiado por sus posibles aplicaciones en diversos campos .

Aplicaciones Antihipertensivas y Antiarrítmicas

Los compuestos sustituidos de 1,8-naftiridina, que son estructuralmente similares a “this compound”, se utilizan como antihipertensivos y antiarrítmicos .

Antídotos de Herbicidas

Estos compuestos también encuentran uso como antídotos de herbicidas, protegiendo los cultivos del daño causado por los herbicidas .

Inmunoestimulantes

Se ha encontrado que los compuestos de 1,8-naftiridina actúan como inmunoestimulantes .

Safety and Hazards

2,8-Dichloro-1,5-naphthyridine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

2,8-Dichloro-1,5-naphthyridine has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase β (Pf PI4K) . Pf PI4K is a critical enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is therefore a primary target for antimalarial drugs .

Mode of Action

The compound interacts with its target, Pf PI4K, inhibiting its activity . Additionally, it has been found to switch its primary mode of action to the host hemoglobin degradation pathway through inhibition of hemozoin formation . Hemozoin formation is a crucial process in the parasite’s survival and propagation, thus its inhibition leads to the death of the parasite .

Biochemical Pathways

By inhibiting Pf PI4K and hemozoin formation, 2,8-Dichloro-1,5-naphthyridine disrupts two critical biochemical pathways in the malaria parasite . The inhibition of Pf PI4K disrupts the parasite’s intracellular signaling and membrane dynamics, while the inhibition of hemozoin formation disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion .

Pharmacokinetics

The compound was found to be efficacious in a mouse malaria infection model at a single oral dose , suggesting good bioavailability

Result of Action

The result of the compound’s action is the effective killing of the malaria parasite, Plasmodium falciparum . By inhibiting Pf PI4K and hemozoin formation, the compound disrupts critical processes in the parasite’s life cycle, leading to its death .

Propiedades

IUPAC Name |

2,8-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPSOSBJIWVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345876 | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28252-76-8 | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)